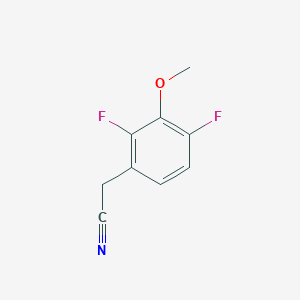

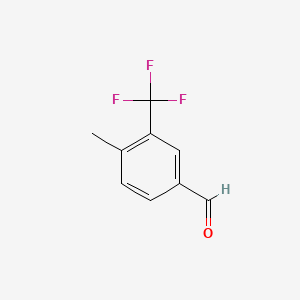

2,4-Difluoro-3-methoxyphenylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluoro-3-methoxyphenylacetonitrile is a chemical compound that is part of the phenylacetonitrile family, characterized by the presence of a phenyl group attached to an acetonitrile moiety. The compound is further modified by the presence of two fluorine atoms and a methoxy group, which influence its reactivity and physical properties. While the provided papers do not directly discuss 2,4-Difluoro-3-methoxyphenylacetonitrile, they do provide insights into the behavior of related compounds, which can be useful in understanding the chemistry of this compound.

Synthesis Analysis

The synthesis of related compounds, such as 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, has been reported to exhibit unexpected reactivity, leading to the formation of a trimeric impurity. This suggests that the synthesis of 2,4-Difluoro-3-methoxyphenylacetonitrile might also involve unique challenges and could result in unexpected by-products or require specific conditions to ensure the desired product is obtained .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Difluoro-3-methoxyphenylacetonitrile, such as difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III), has been determined using single-crystal X-ray diffraction methods. These studies reveal that the presence of fluorine atoms can lead to specific coordination geometries and bond distances, which are likely to be relevant for understanding the structure of 2,4-Difluoro-3-methoxyphenylacetonitrile as well .

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 2,4-Difluoro-3-methoxyphenylacetonitrile, the reactivity of fluorinated phenylacetonitriles can be inferred. The loss of fluorine atoms and the formation of trimeric structures in related compounds indicate that 2,4-Difluoro-3-methoxyphenylacetonitrile may also participate in unique chemical reactions, potentially leading to the formation of novel compounds or requiring careful control of reaction conditions to prevent undesired side reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-3-methoxyphenylacetonitrile can be partially deduced from related compounds. For instance, the crystal structures of difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III) indicate that such compounds can form monomeric molecular complexes held together by van der Waals forces. This suggests that 2,4-Difluoro-3-methoxyphenylacetonitrile may also exhibit similar intermolecular interactions, influencing its melting point, solubility, and other physical properties .

Applications De Recherche Scientifique

Improvement of Synthesis Methods

- Synthesis Optimization : Lai Yi-tian (2012) explored the improvement of the synthesis process for a structurally related compound, 4-hydroxy-3-methoxyphenylacetonitrile, using KF/Al2O3 as a dehydrant, suggesting a methodology that could be relevant for synthesizing compounds like 2,4-Difluoro-3-methoxyphenylacetonitrile. This research demonstrates the importance of developing efficient synthesis methods for complex organic compounds, which could be applied to the synthesis of 2,4-Difluoro-3-methoxyphenylacetonitrile for various applications (Lai Yi-tian, 2012).

Molecular Electronics and Solar Cells

- Nonfullerene Polymer Solar Cells : Wang et al. (2018) designed a nonfullerene acceptor for polymer solar cells, highlighting the role of fluorinated compounds in enhancing the efficiency of solar cells. The main-chain twisted configuration of the acceptor leads to complementary absorption with wide-bandgap polymers, demonstrating how modifications in fluorinated compounds can significantly impact material properties and device performance (Wang et al., 2018).

Fluorescence Probes

- Fluorescence Probe Improvement : Gabe et al. (2006) discussed the structural modification of BODIPY fluorophores for developing novel fluorescence probes. This research shows how fluorinated compounds, through structural modifications, can be utilized to create sensitive and selective probes for biological applications, such as the detection of nitric oxide (Gabe et al., 2006).

Fluorinated Compound Synthesis

- Direct Introduction of Fluorinated Moieties : Carbonnel et al. (2019) reviewed advancements in methodologies for the direct introduction of the CF2Me moiety, demonstrating the growing interest in developing efficient strategies for incorporating fluorinated groups into organic molecules. This research underscores the significance of fluorinated compounds in enhancing the properties of materials and pharmaceuticals (Carbonnel et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335 . The precautionary statements include P260;P301+P312;P280 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-(2,4-difluoro-3-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGPQZDSESOGIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271450 |

Source

|

| Record name | 2,4-Difluoro-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886499-36-1 |

Source

|

| Record name | 2,4-Difluoro-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)

![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)

![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)

![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)